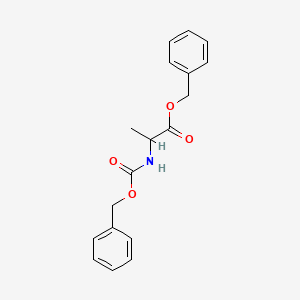

Benzyl N-benzyloxycarbonyl-DL-alaninate

Description

Benzyl N-benzyloxycarbonyl-DL-alaninate is a synthetic compound primarily used in peptide chemistry as a protected amino acid derivative. The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for the amine functionality of alanine, enabling selective reactions at the carboxylic acid moiety during peptide synthesis. Its DL designation indicates a racemic mixture, making it distinct from enantiomerically pure L- or D-forms.

The compound’s utility lies in its stability under acidic conditions and its ease of deprotection via hydrogenolysis or catalytic transfer hydrogenation. These properties make it indispensable in solid-phase peptide synthesis (SPPS) and other organic transformations requiring orthogonal protection strategies.

Properties

CAS No. |

5513-39-3 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

benzyl 2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21) |

InChI Key |

CAFULDPKQDKWIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-benzyloxycarbonyl-DL-alaninate can be synthesized through the reaction of DL-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-benzyloxycarbonyl-DL-alaninate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Benzyl N-benzyloxycarbonyl-DL-alaninate has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis and as a protecting group for amino acids.

Biology: It serves as a building block in the synthesis of biologically active peptides.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-benzyloxycarbonyl-DL-alaninate involves its role as a protecting group in peptide synthesis. It protects the amino group of alanine, preventing unwanted reactions during peptide bond formation . The compound is later removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala-OH)

- Molecular Formula: C₁₁H₁₃NO₄

- Molecular Weight : 223.23

- CAS RN : 1142-20-7

- Key Differences :

- The L-enantiomer is chirally pure, critical for synthesizing bioactive peptides with defined stereochemistry.

- Unlike the benzyl ester derivative, the carboxylic acid group is free, allowing direct coupling in peptide chains.

- Applications: Used as a building block in peptide synthesis where stereochemical integrity is paramount .

N-Benzoyl-DL-alanine

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20

- CAS RN : 1205-02-3

- Key Differences: Substitutes the Cbz group with a benzoyl moiety, which is less bulky but lacks the ease of removal under mild conditions. Applications: Intermediate in non-peptide organic synthesis, where permanent protection of the amine is acceptable .

Ethyl-N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate

- Molecular Formula: C₁₈H₁₇Cl₂NO₃

- Molecular Weight : 366.2

- CAS RN : 22212-55-1

- Key Differences :

Benalaxyl

- Molecular Formula: C₂₀H₂₃NO₃

- Key Differences :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Functional Groups | Primary Application |

|---|---|---|---|---|---|

| Benzyl N-Cbz-DL-alaninate | C₁₈H₁₉NO₄ | 313.35 | - | Cbz, benzyl ester | Peptide synthesis |

| N-Benzyloxycarbonyl-L-alanine | C₁₁H₁₃NO₄ | 223.23 | 1142-20-7 | Cbz, carboxylic acid | Peptide building block |

| N-Benzoyl-DL-alanine | C₁₀H₁₁NO₃ | 193.20 | 1205-02-3 | Benzoyl, carboxylic acid | Organic intermediate |

| Ethyl-N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate | C₁₈H₁₇Cl₂NO₃ | 366.2 | 22212-55-1 | Benzoyl, dichlorophenyl, ethyl ester | Pesticide |

| Benalaxyl | C₂₀H₂₃NO₃ | 329.41 | 71626-11-4 | Phenylacetyl, methyl ester | Fungicide |

Key Research Findings

Protecting Group Efficiency : The Cbz group in Benzyl N-Cbz-DL-alaninate offers superior deprotection flexibility compared to benzoyl or dichlorophenyl groups, which require harsher conditions (e.g., strong acids) .

Stereochemical Impact: Enantiomerically pure L-forms (e.g., N-Cbz-L-alanine) are essential for synthesizing therapeutic peptides, whereas racemic DL-forms reduce costs in non-chiral applications .

Biological Activity : Substituents like dichlorophenyl or phenylacetyl shift applications from biochemical to agrochemical domains by enhancing target binding or environmental stability .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl N-benzyloxycarbonyl-DL-alaninate?

The compound is typically synthesized by introducing the benzyloxycarbonyl (Cbz) protecting group to DL-alanine. A common method involves reacting DL-alanine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or NaHCO₃) at 0–5°C to minimize side reactions. The product is purified via recrystallization or column chromatography. The Cbz group is widely used in peptide synthesis to protect amine functionalities .

Q. Which analytical techniques are essential for verifying purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC): Purity >95.0% can be confirmed using HLC (HPLC under specific conditions) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of the Cbz group (e.g., aromatic protons at ~7.3 ppm) and alanine backbone.

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF to verify molecular weight (C₁₁H₁₃NO₄; MW 223.22) .

Table 1: Purity Specifications from Kanto Reagents

| Batch Size | Purity (%) | Method |

|---|---|---|

| 25 g | >95.0 | HLC |

| 5 g | >95.0 | HLC |

Q. What are the recommended storage conditions to maintain stability?

Store at 0–6°C in airtight, light-resistant containers. Avoid long-term storage due to potential degradation, as noted in safety data sheets (SDS) . For analogous Cbz-protected amino acids (e.g., N-Benzyloxycarbonyl-L-phenylalanine), refrigeration is critical to prevent hydrolysis .

Advanced Research Questions

Q. How can premature cleavage of the Cbz group be minimized during peptide synthesis?

- Reaction Optimization: Use mild acidic conditions (e.g., HBr in acetic acid) for deprotection instead of strong acids like HCl.

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC to detect premature cleavage.

- Stability Studies: Conduct accelerated degradation tests at varying pH (3–9) and temperatures (25–40°C) to identify degradation thresholds .

Q. How should researchers resolve contradictions in reported solubility data?

- Systematic Solubility Profiling: Test solubility in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) at controlled temperatures (20–40°C).

- Documentation: Record pH, ionic strength, and solvent purity. Compare results with literature values (e.g., conflicting reports on aqueous solubility may arise from pH-dependent hydrolysis) .

Q. What experimental designs are suitable for assessing safety discrepancies across SDS documents?

- Cross-Referencing Hazards: Compare GHS classifications from multiple SDS (e.g., TCI America vs. Aladdin). For example, while some SDS highlight respiratory hazards (H335), others classify the compound as non-hazardous .

- Mitigation Strategies: Implement strict PPE (nitrile gloves, respirators) and local exhaust ventilation, even if hazards are not universally reported .

Table 2: Safety Recommendations from SDS

| Source | Key Precautions |

|---|---|

| TCI America | Avoid inhalation; use fume hoods |

| Aladdin | Wear protective gloves/eye gear |

Q. How can stability under enzymatic conditions be evaluated for biocatalysis studies?

- Enzymatic Assays: Incubate the compound with proteases (e.g., trypsin) at 37°C and monitor degradation via UV-Vis spectroscopy or LC-MS.

- Control Experiments: Use N-Cbz-L-alanine as a reference to compare hydrolysis rates, leveraging its documented stability profile .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions to avoid hydrolysis during Cbz introduction.

- Quality Control: Validate batch consistency using melting point (mp) data (e.g., analogous compounds like 3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid have mp 119–123°C) .

- Safety Protocols: Align handling practices with OSHA standards (29 CFR 1910) and institutional biosafety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.